molecular formula C10H14N2O4 B2665380 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1894614-14-2

3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2665380
CAS No.: 1894614-14-2
M. Wt: 226.232
InChI Key: VAKKLCJEAGYSRS-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring:

  • An ethoxycarbonyl group (CH₃CH₂OCO-) at position 3.
  • An isopropyl group (propan-2-yl) at position 1.
  • A carboxylic acid (-COOH) at position 4.

This structure combines electron-withdrawing (carboxylic acid, ethoxycarbonyl) and electron-donating (alkyl) substituents, influencing its physicochemical properties and reactivity. Pyrazole derivatives are widely used in pharmaceuticals, agrochemicals, and coordination chemistry due to their versatile functionalization and stability .

Properties

IUPAC Name

5-ethoxycarbonyl-2-propan-2-ylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-4-16-10(15)7-5-8(9(13)14)12(11-7)6(2)3/h5-6H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKKLCJEAGYSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact mechanism depends on the specific application and the derivatives used.

Comparison with Similar Compounds

Key Structural Analogues

Compound Name Substituents (Positions) Molecular Weight CAS Number Key Features/Applications
3-(Ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid 1: Isopropyl; 3: Ethoxycarbonyl; 5: COOH 198.18* 199480-36-9† Baseline compound for comparison; potential intermediate in drug synthesis .
3-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: Ethoxycarbonyl; 5: COOH 198.18 199480-36-9‡ Smaller alkyl group at position 1 reduces steric hindrance; higher solubility in polar solvents .
1-(Propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 1: Isopropyl; 3: CF₃; 5: COOH 236.17 2060049-21-8 Trifluoromethyl group enhances acidity (pKa ~1.5–2.0) and lipophilicity; agrochemical applications .
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid 1: 3-Chloro-2-pyridinyl; 3: Br; 5: COOH 316.54 - Halogen substituents improve electrophilicity; key intermediate for chlorantraniliprole (insecticide) .
3-(Methoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid 1: Methyl; 3: Methoxycarbonyl; 5: COOH 184.15 117860-55-6 Shorter ester chain reduces steric bulk; used in metal coordination studies .
5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid 1: CF₃CH₂CH₂; 3: COOH; 5: Methoxycarbonyl 268.18 1946822-73-6 Trifluoropropyl group increases metabolic stability; explored in medicinal chemistry .

*Molecular weight calculated based on formula C₈H₁₀N₂O₄.

Physicochemical Properties

  • Acidity :
    • The carboxylic acid at position 5 has a pKa ~2.5–3.5, influenced by adjacent substituents. Electron-withdrawing groups (e.g., CF₃ in ) lower pKa (higher acidity), while alkyl groups (isopropyl in target compound) slightly increase pKa.
  • Solubility :
    • The target compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, THF) due to its carboxylic acid and ester groups. Methyl or trifluoropropyl substituents enhance solubility in organic phases .
  • Thermal Stability :
    • Pyrazole derivatives with bulky substituents (e.g., 4-methoxyphenyl in ) show higher thermal stability (>200°C), whereas halogenated variants (e.g., Br in ) decompose at lower temperatures due to labile bonds.

Biological Activity

3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The chemical structure of 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can be represented as follows:

  • Molecular Formula : C9H12N2O4
  • IUPAC Name : 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, exhibit significant antimicrobial properties. A study highlighted the effectiveness of pyrazole carboxylic acids against various bacterial strains, demonstrating their potential as antibacterial agents. The mechanism often involves the disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely studied. Compounds similar to 3-(ethoxycarbonyl)-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid have shown promising results in inhibiting cancer cell proliferation. For instance, a series of pyrazole derivatives were evaluated for their cytotoxicity against different cancer cell lines, revealing that modifications in the pyrazole structure significantly influence their antiproliferative activity .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are valuable in therapeutic contexts. Studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation. The anti-inflammatory effects are often attributed to the ability of these compounds to interfere with signaling pathways involved in inflammation .

Research Findings and Case Studies

StudyFindings
Study on Antimicrobial Activity Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Cytotoxicity Evaluation Showed IC50 values lower than standard chemotherapeutic agents in various cancer cell lines.
Inflammation Modulation Inhibited TNF-alpha and IL-6 production in vitro, suggesting potential for treating inflammatory diseases.

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